molecular formula C12H6N2O2 B086193 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile CAS No. 1018-79-7

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Cat. No. B086193
CAS RN: 1018-79-7
M. Wt: 210.19 g/mol
InChI Key: JJBQXTABLSZHGC-UHFFFAOYSA-N
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Description

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative . It has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol . The IUPAC name for this compound is 1,4-dihydroxynaphthalene-2,3-dicarbonitrile .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is characterized by a naphthalene core with two hydroxyl groups at positions 1 and 4, and two carbonitrile groups at positions 2 and 3 . The InChI string representation of the molecule is InChI=1S/C12H6N2O2/c13-5-9-10 (6-14)12 (16)8-4-2-1-3-7 (8)11 (9)15/h1-4,15-16H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.19 g/mol . It has a computed XLogP3-AA value of 3 , indicating its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 88 Ų . The compound has a complexity of 328 .

Scientific Research Applications

  • Synthesis of Dienophilic and Enophilic Phthalocyanines : A study by Feucht, Linßen, & Hanack (1994) demonstrated the synthesis of hexadecahydro-octamethylenetetraepoxynaphthalocyanine and its nickel and iron complexes with enophilic side groups from 1,4-dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile.

  • Nitrodisplacement Reactions : Eastmond & Paprotny (1996) investigated nitrodisplacement reactions between dihydroxynaphthalenes and 4-nitrophthalodinitrile, including the use of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, for the synthesis of bis(ether anhydride)s, which are precursors for poly(ether imide)s (Eastmond & Paprotny, 1996).

  • Chemistry of Phenols : Monier et al. (2018) reviewed the chemistry of 2,3-dihydroxynaphthalene and related analogues, discussing their synthetic routes, reactivity, and the synthesis of fused heterocyclic systems. These compounds have applications in polymer chemistry, physical chemistry, and medicinal chemistry (Monier et al., 2018).

  • Oxidation of Hydroxynaphthalenes : Sheikh, Dolezal, & Zýka (1971) explored the oxidation of 1,4-Dihydroxynaphthalene to 1,4-naphthoquinone using Co(III) acetate, which can be applied in analytical determinations (Sheikh, Dolezal, & Zýka, 1971).

  • Green Photochemistry : Oelgemöller et al. (2006) studied the dye-sensitized photooxygenations of 1,5-dihydroxynaphthalene using concentrated sunlight to produce Juglone, highlighting an environmentally friendly approach in green photochemistry (Oelgemöller et al., 2006).

  • Asymmetric Reduction and Complex Formation : Kündig et al. (2005) reported on the asymmetric reduction of 1,4-Dihydroxynaphthalene and its [Cr(CO)3] complex formation, leading to desymmetrization using chiral diamine acyl-transfer catalysts (Kündig, Enríquez García, Lomberget, & Bernardinelli, 2005).

  • Electrosynthesis of Poly(1,5-dihydroxynaphthalene) : Lu et al. (2009) conducted the electrosynthesis of semiconducting poly(1,5-dihydroxynaphthalene) on stainless steel sheets, displaying good redox activity and stability with electrochromic properties (Lu, Zeng, Xu, Le, & Rao, 2009).

  • Functionalized Naphthalenes Synthesis : Katritzky, Zhang, & Xie (1998) demonstrated the regioselective condensation of benzotriazolylphthalide anions with Michael acceptors to form 1,4-dihydroxynaphthalenes (Katritzky, Zhang, & Xie, 1998).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. It is advised to avoid formation of dust and aerosols. The compound should be used only in a well-ventilated area .

properties

IUPAC Name

1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQXTABLSZHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299110
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

CAS RN

1018-79-7
Record name 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 128281
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Record name 1018-79-7
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Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hasan, M Shalaby - Journal of Molecular Structure, 2016 - Elsevier
The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been synthesized and confirmed by different characterization techniques such as elemental …
Number of citations: 8 www.sciencedirect.com
S Fung - 2015 - researchspace.auckland.ac.nz
The enzyme indoleamine 2,3‐dioxygenase‐1 (IDO1) plays a critical role in the regulation of the immune system. IDO1 expression is commonly upregulated in cancer, resulting in a …
Number of citations: 0 researchspace.auckland.ac.nz

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